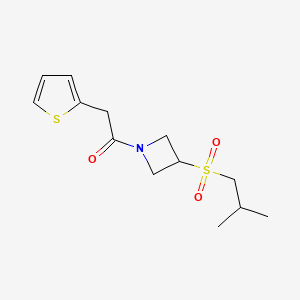

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

描述

属性

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S2/c1-10(2)9-19(16,17)12-7-14(8-12)13(15)6-11-4-3-5-18-11/h3-5,10,12H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIMTFLTQKGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is functionalized with an isobutylsulfonyl group through sulfonylation reactions.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Attachment of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

化学反应分析

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted azetidines depending on the nucleophile used.

科学研究应用

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

作用机制

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The azetidine ring and thiophene moiety can contribute to the compound’s binding affinity and specificity, while the ethanone group may participate in hydrogen bonding or other interactions with the target.

相似化合物的比较

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights into reactivity, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Structural Flexibility vs. Isobutylsulfonyl group adds steric bulk relative to smaller sulfonyl substituents (e.g., ethylsulfonyl ), which may influence pharmacokinetics (e.g., membrane permeability).

Synthetic Efficiency: Sulfonyl-substituted ethanones (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone, 90% yield ) demonstrate that electron-donating groups on the sulfonyl moiety improve reaction yields. The target compound’s isobutylsulfonyl group, being electron-withdrawing, may reduce yield compared to these analogs.

Biological Activity: MAC-5576 highlights the importance of the thiophen-2-yl ethanone scaffold in enzyme inhibition. The target compound’s azetidine-sulfonyl group may mimic the chloropyridinyl group in MAC-5576 for protease binding.

Solubility and Stability :

- Ethylsulfonyl analogs exhibit moderate yields (79%) and likely improved aqueous solubility compared to bulkier aryl-sulfonyl derivatives. The target compound’s isobutylsulfonyl group may reduce solubility but enhance metabolic stability.

生物活性

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining an azetidine ring with a thiophene moiety. The synthesis typically involves multi-step organic reactions, where azetidine derivatives react with thiophene compounds under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper salts.

Synthesis Overview

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Sulfonylation | Dichloromethane, room temperature | Isobutylsulfonyl azetidine derivative |

| 2 | Methanone Formation | Tetrahydrofuran, catalyst | This compound |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of azetidine compounds show significant antimicrobial properties. For instance, related compounds have shown efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values below 2 µg/mL for some derivatives .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating strong potency compared to established chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular proliferation and survival. The presence of the sulfonamide group may enhance its binding affinity to these targets, leading to inhibition of their activity and subsequent biological effects.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Cytotoxicity Evaluation : A study evaluated a series of azetidine derivatives against multiple cancer cell lines. The results indicated that modifications in the azetidine structure significantly influenced cytotoxicity profiles, with certain substitutions yielding IC50 values significantly lower than those observed for traditional chemotherapeutic agents .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide-containing compounds. It reported that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

常见问题

Q. Key Optimization Parameters :

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.

- Purification via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Validation relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms the presence of azetidine protons (~3.5–4.0 ppm), thiophene aromatic protons (~6.8–7.5 ppm), and sulfonyl group integration .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry.

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Advanced: How can reaction conditions be optimized to resolve low yield in sulfonylation steps?

Methodological Answer:

Common challenges include incomplete sulfonylation or byproduct formation. Strategies:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve electrophilicity of the sulfonylating agent .

- Stoichiometry : A 1.2:1 molar ratio of isobutylsulfonyl chloride to azetidine intermediate minimizes excess reagent waste .

- In-Situ Monitoring : TLC or HPLC tracks reaction progress and identifies intermediates .

Q. Key Findings :

- High affinity for serotonin receptors (5-HT₂A) due to structural similarity to arylalkylamine derivatives .

- Potential inhibition of cytochrome P450 enzymes, requiring in vitro validation .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀).

- Compound Purity : Impurities >5% can skew results; validate via HPLC before testing .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Q. Case Study :

- Reported IC₅₀ for PDE4 Inhibition : 1.2 µM (Study A) vs. 5.6 µM (Study B).

- Resolution : Study A used purified compound, while Study B tested a crude mixture.

Advanced: What strategies elucidate the compound’s structure-activity relationship (SAR)?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace isobutylsulfonyl with methylsulfonyl) and compare bioactivity .

- Crystallography : Solve the X-ray structure to identify key binding motifs (e.g., azetidine ring conformation) using SHELX .

- Proteomics : Identify target proteins via affinity chromatography or pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。